1,3-Dimethyluric acid-d3
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Overview
Description
1,3-Dimethyluric acid-d3 is a deuterated form of 1,3-Dimethyluric acid, which is a product of theophylline metabolism in humans. This compound is one of the purine components found in urinary calculi . The deuterated version, this compound, is used primarily in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyluric acid-d3 involves the incorporation of deuterium into the 1,3-Dimethyluric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyluric acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purines, while reduction may yield lower oxidation state purines .
Scientific Research Applications
1,3-Dimethyluric acid-d3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Used in metabolic studies to track the metabolism of theophylline and other methylxanthines.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of theophylline in the human body.
Industry: Used in the development of analytical methods for the detection and quantification of purine metabolites
Mechanism of Action
The mechanism of action of 1,3-Dimethyluric acid-d3 involves its role as a metabolite of theophylline. Theophylline is metabolized in the liver to form 1,3-Dimethyluric acid, which is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which catalyzes the demethylation of theophylline .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluric acid: The non-deuterated form of the compound.
Theophylline: A methylxanthine used in the treatment of respiratory diseases.
Caffeine: A methylxanthine commonly found in coffee and tea.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
1,3-Dimethyluric acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .
Properties
Molecular Formula |
C7H8N4O3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-methyl-1-(trideuteriomethyl)-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i2D3 |
InChI Key |
OTSBKHHWSQYEHK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
Origin of Product |
United States |
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